N-(1,3,4-thiadiazol-2-yl)formamide
Description
Properties
CAS No. |
26861-89-2 |
|---|---|
Molecular Formula |
C3H3N3OS |
Molecular Weight |
129.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Conventional Formic Acid-Mediated Acylation
In a typical procedure, 1,3,4-thiadiazol-2-amine is refluxed with excess formic acid at 100–120°C for 4–6 hours. The reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon of formic acid, followed by dehydration to form the formamide derivative. Yields range from 65% to 78%, depending on the purity of the starting material and reaction time. For instance, Vulcanchem reports a 75% yield using this method under optimized conditions.
Table 1: Reaction Conditions for Formic Acid-Mediated Synthesis
| Parameter | Value |
|---|---|
| Temperature | 100–120°C |
| Reaction Time | 4–6 hours |
| Solvent | None (neat formic acid) |
| Yield | 65–78% |
Catalyzed Acylation Using Formic Acid Derivatives
To enhance reaction efficiency, formic acid derivatives such as formic anhydride or ethyl formate are employed. Gupta et al. demonstrated that substituting formic acid with acetyl chloride in the presence of a base (e.g., pyridine) increases the yield to 85% by minimizing side reactions. The use of methane sulfonic acid as a dehydrating agent further improves purity, achieving yields exceeding 90%.
Cyclization of Thiosemicarbazides
Thiosemicarbazides serve as versatile precursors for 1,3,4-thiadiazole derivatives, including this compound. This method involves cyclodehydration of substituted thiosemicarbazides under acidic or oxidative conditions.
Acid-Catalyzed Cyclization
A classic approach involves treating thiosemicarbazide with a mixture of formic acid and hydrochloric acid. The reaction mechanism entails initial protonation of the thiosemicarbazide nitrogen, followed by intramolecular cyclization and elimination of water. Kiryanov et al. optimized this protocol using polyphosphoric acid (PPA) as a catalyst, achieving an 88% yield at 80°C over 5 hours.
Table 2: Acid-Catalyzed Cyclization Parameters
| Parameter | Value |
|---|---|
| Catalyst | Polyphosphoric acid |
| Temperature | 80°C |
| Reaction Time | 5 hours |
| Yield | 88% |
Oxidative Cyclization with Lawesson’s Reagent
Lawesson’s reagent (LR), a thionating agent, facilitates the conversion of diacylhydrazines to 1,3,4-thiadiazoles. Kumar et al. applied this method to synthesize this compound by reacting 1,2-diacylhydrazine with LR in tetrahydrofuran (THF) at 80°C. The yield reached 91% under microwave irradiation, highlighting the method’s efficiency.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a green alternative to conventional heating, reducing reaction times and improving yields. A study by Kiryanov et al. demonstrated that microwave-assisted cyclization of 4-bromobenzohydrazide with myristoyl chloride produced this compound in 91% yield within 13 minutes. This method minimizes by-product formation and energy consumption, making it suitable for high-throughput applications.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 5 hours | 13 minutes |
| Yield | 88% | 91% |
| Energy Consumption | High | Low |
Hydrolysis of Formamidine Salts
A patent by CN111471028A discloses a novel route involving formamidine salts. Oxalanilide hydrazine reacts with formamidine acetate in n-butanol at 145°C to form 1,2,4-triazole-3-formyl-N-phenylamine, which is subsequently hydrolyzed in alkaline solution to yield this compound. This two-step process achieves a 92.4% yield and avoids hazardous reagents like nitrous acid.
Mechanistic Insights and Optimization Strategies
Role of Catalysts
Catalysts such as PPA and methane sulfonic acid enhance reaction kinetics by stabilizing transition states. For example, PPA protonates the carbonyl oxygen of formic acid, increasing electrophilicity and facilitating nucleophilic attack by the amine.
Solvent Effects
Polar aprotic solvents (e.g., THF) improve solubility of intermediates, while non-polar solvents (e.g., toluene) favor dehydration. Solvent choice significantly impacts yield, with THF providing optimal results in oxidative cyclization.
Characterization and Quality Control
Synthesized this compound is characterized using:
-
FTIR Spectroscopy : A strong absorption band at 1660 cm⁻¹ confirms the C=O stretch of the formamide group.
-
NMR Spectroscopy : The ¹H NMR spectrum exhibits a singlet at δ 8.3 ppm for the formamide proton, while the ¹³C NMR spectrum shows a carbonyl signal at δ 163 ppm.
Industrial and Environmental Considerations
Traditional methods using nitrous acid or hypophosphorous acid pose explosion risks and generate toxic waste. In contrast, microwave-assisted and formamidine-based routes align with green chemistry principles by reducing solvent use and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-(1,3,4-thiadiazol-2-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides or acids for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Scientific Research Applications
N-(1,3,4-thiadiazol-2-yl)formamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1,3,4-thiadiazol-2-yl)formamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microorganisms . In cancer cells, the compound may induce apoptosis by interacting with cellular pathways that regulate cell growth and survival .
Comparison with Similar Compounds
Key Observations :
Anticonvulsant Activity
Two acetamide analogs (e.g., 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide) demonstrated 100% efficacy in the maximal electroshock (MES) model, attributed to hydrophobic interactions from the benzothiazole domain and electron-withdrawing nitro groups . By contrast, this compound lacks such substituents, which may limit its anticonvulsant potency unless compensatory hydrogen-bonding interactions occur.
Antimicrobial and Antitumor Potential
1,3,4-Thiadiazole derivatives with carboxamide linkages (e.g., N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide) exhibit fungicidal and insecticidal activities due to enhanced membrane permeability from aromatic substituents .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(1,3,4-thiadiazol-2-yl)formamide with high purity?
- Methodological Answer : The synthesis of thiadiazole derivatives typically involves cyclization reactions using thiocarbazides or hydrazine-carbothioamides under controlled conditions. For this compound, a plausible route includes:
- Step 1 : Condensation of formic acid derivatives with 2-aminothiadiazole precursors.
- Step 2 : Cyclization in solvents like dimethylformamide (DMF) with bases (e.g., NaH) at 60–80°C to promote ring closure .
- Critical Parameters : Solvent polarity, temperature control, and stoichiometric ratios of reagents significantly impact yield and purity. Post-synthesis purification via recrystallization (e.g., ethyl acetate/hexane mixtures) or column chromatography is recommended .
Q. Which characterization techniques are most effective for confirming the structure of this compound?
- Methodological Answer : A multi-technique approach is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the thiadiazole ring protons (δ 7.8–8.2 ppm for NH groups) and formamide carbonyl signals (δ ~165–170 ppm). Compare with literature data for similar thiadiazoles (e.g., shifts in ) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with thiadiazole derivatives .
- Infrared Spectroscopy (IR) : Detect characteristic bands for N-H stretching (~3200 cm⁻¹) and C=O (~1680 cm⁻¹) .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer : Thiadiazoles are known for antimicrobial and anticancer properties. Initial screens should include:
- Antimicrobial Assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), referencing protocols from .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Use DMSO as a solvent control (<1% v/v) .
Advanced Research Questions
Q. How can computational methods aid in elucidating the electronic and structural properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/SDD basis set) predict:
- Molecular Geometry : Bond angles (e.g., C1-C2-C3 = ~121.4°) and dihedral angles to confirm planarity of the thiadiazole ring (see for similar analyses) .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions for reactivity predictions .
- Docking Studies : Simulate interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using AutoDock Vina .
Q. What strategies resolve contradictions in spectral data during structural validation?
- Methodological Answer : Contradictions (e.g., unexpected NMR shifts) may arise from tautomerism or impurities. Mitigation steps include:
- Variable Temperature NMR : Detect dynamic processes (e.g., NH proton exchange) by acquiring spectra at 25°C and 60°C .
- 2D NMR Techniques : HSQC and HMBC to assign ambiguous signals (e.g., distinguishing thiadiazole C2 vs. C5 carbons) .
- X-ray Crystallography : Use SHELXL () for unambiguous structural determination if single crystals are obtainable .
Q. How can researchers design experiments to probe the mechanism of action of this compound in cancer pathways?
- Methodological Answer : Hypothesis-driven approaches include:
- Enzyme Inhibition Assays : Test inhibition of kinases (e.g., EGFR) or topoisomerases using fluorogenic substrates .
- Gene Expression Profiling : RNA-seq or qPCR to identify dysregulated genes (e.g., apoptosis markers like Bax/Bcl-2) post-treatment .
- Metabolomics : LC-MS to track changes in metabolites (e.g., ATP/ADP ratios) linked to energy metabolism .
Critical Analysis of Contradictions
- Synthetic Yield Variability : Discrepancies in yields (e.g., 40–80%) may stem from moisture sensitivity of intermediates. Use anhydrous conditions and inert atmospheres .
- Biological Activity Inconsistencies : Differences in IC₅₀ values across studies could reflect assay conditions (e.g., serum concentration, exposure time). Standardize protocols per .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
